Cas no 142941-72-8 ((3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine)

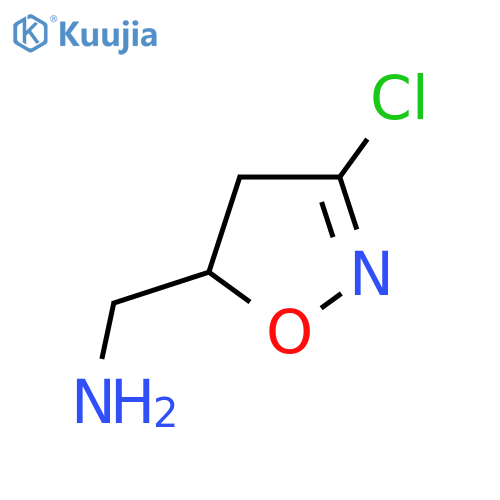

142941-72-8 structure

商品名:(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- SCHEMBL13599778

- AKOS006359791

- (3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine

- 142941-72-8

- EN300-7235167

- (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine

-

- インチ: 1S/C4H7ClN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2

- InChIKey: SKWXPLMKYIMUQE-UHFFFAOYSA-N

- ほほえんだ: ClC1CC(CN)ON=1

計算された属性

- せいみつぶんしりょう: 134.0246905g/mol

- どういたいしつりょう: 134.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 47.6Ų

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7235167-10.0g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 10g |

$4729.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-0.05g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 0.05g |

$924.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-2.5g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 2.5g |

$2155.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-5.0g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 5g |

$3189.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-0.5g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 0.5g |

$1056.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-0.1g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 0.1g |

$968.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-1.0g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 1g |

$1100.0 | 2023-05-29 | ||

| Enamine | EN300-7235167-0.25g |

(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

142941-72-8 | 0.25g |

$1012.0 | 2023-05-29 |

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

142941-72-8 ((3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量